molecular formula C23H25N3O2 B4822824 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one

Cat. No.: B4822824
M. Wt: 375.5 g/mol
InChI Key: XCUGORRDMQIKSI-UHFFFAOYSA-N
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Description

The compound 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one features a piperazine core substituted with an indole-2-carbonyl group and a 4-phenylbutan-1-one moiety. The phenylbutanone chain may enhance lipophilicity, influencing blood-brain barrier penetration and pharmacokinetic properties.

Properties

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-22(12-6-9-18-7-2-1-3-8-18)25-13-15-26(16-14-25)23(28)21-17-19-10-4-5-11-20(19)24-21/h1-5,7-8,10-11,17,24H,6,9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUGORRDMQIKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid . The resulting indole derivative is then coupled with a piperazine ring through a carbonylation reaction, followed by the addition of a phenylbutanone moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound features:

  • An indole ring, known for its diverse biological activity.
  • A piperazine ring, which often enhances the pharmacological properties of compounds.
  • A phenylbutanone backbone that may contribute to its stability and reactivity.

Medicinal Chemistry

  • Anticancer Activity
    • Studies have indicated that indole derivatives exhibit potential anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The structural components of this compound may enhance its efficacy against various cancer types .
  • Pain Management
    • The compound has been investigated for its ability to modulate pain pathways through the inhibition of monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids. Increased levels of 2-arachidonoylglycerol (2-AG) can lead to significant antinociceptive effects, suggesting potential applications in pain management therapies .
  • Neuropharmacology
    • Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially serving as therapeutic agents for neurological disorders. The interaction of the indole moiety with various receptors may mediate these effects .

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis:

  • It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions.

Biological Research

The compound's interaction with biological targets makes it a candidate for further exploration in:

  • Drug Development : Investigating its mechanisms of action could lead to new therapeutic agents targeting specific diseases.
  • Biochemical Pathway Studies : Understanding how this compound affects signaling pathways can provide insights into disease mechanisms and treatment strategies .

Study on MAGL Inhibitors

A study characterized a novel MAGL inhibitor that demonstrated dose-dependent enhancement of 2-AG levels, leading to significant antinociceptive effects in rodent models. This highlights the potential therapeutic applications for compounds targeting the endocannabinoid system .

Indole Derivatives in Cancer Therapy

Research focusing on indole derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. These findings suggest that this compound may share similar properties, warranting further investigation into its anticancer effects .

Mechanism of Action

The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects. The piperazine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Aryl Moieties

1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones
  • Structure: Biphenyl linked via ethanone to substituted phenyl-piperazines.
  • Activity: Demonstrated antipsychotic activity with dual anti-dopaminergic and anti-serotonergic effects. Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c) showed reduced catalepsy, a desirable trait for atypical antipsychotics .
  • Key Findings :
    • QSAR models linked antidopaminergic activity to electron affinity (EA) and brain/blood partition coefficients (QPlogBB) .
    • Docking studies confirmed interactions with the human dopamine D2 receptor .
4-[4-(2-Chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one (CAS 39512-57-7)
  • Structure: Chlorophenyl-piperazine linked to pyridyl-butanone.
  • The chloro substituent may enhance receptor affinity .
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)
  • Structure: Benzyl-piperazine linked to indole-methanone.
  • Activity: Closest structural analog to the target compound. The shorter methanone chain may reduce lipophilicity compared to the target’s butanone chain .

Compounds with Heterocyclic Variations

Pyridine Derivatives (UDO and UDD)
  • Structure : Piperazine linked to pyridine and trifluoromethylphenyl groups.
  • Activity: Non-azolic CYP51 inhibitors with anti-Trypanosoma cruzi activity comparable to posaconazole .
  • Key Difference : Pyridine replaces indole, shifting activity from CNS targets to parasitic enzymes.
Hybrid Triazole-Nitroimidazole-Piperazine Compounds
  • Structure : Triazole and nitroimidazole fused to piperazine.
  • Activity : Antitumor activity against solid tumors. Heterocyclic diversity broadens therapeutic scope beyond CNS applications .

Pharmacokinetic and QSAR Insights

  • Electron Affinity: QSAR models from biphenyl-piperazine ethanones suggest EA correlates with antidopaminergic activity . The indole group’s electron-rich nature may modulate this interaction.
  • Receptor Docking : Indole’s planar structure may facilitate π-π stacking with aromatic residues in serotonin receptors, distinguishing it from biphenyl or chlorophenyl analogs .

Comparative Data Table

Compound Name Structural Features Biological Activity Key Findings References
Target Compound Indole-carbonyl, phenylbutanone, piperazine Potential CNS activity High lipophilicity for BBB penetration
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Biphenyl, ethanone, methoxyphenyl Antipsychotic (dual anti-DA/5-HT) Lower catalepsy, validated QSAR models
4-[4-(2-Chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one Chlorophenyl, pyridyl-butanone Structural analog (CNS applications) Chlorine enhances receptor affinity
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Benzyl, indole-methanone CNS target interactions Shorter chain reduces lipophilicity
UDO/UDD Pyridine, trifluoromethylphenyl Anti-T. cruzi (CYP51 inhibition) Activity comparable to posaconazole

Biological Activity

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one is a complex organic compound notable for its diverse biological activities. This compound features a unique combination of an indole moiety and a piperazine ring, which contribute to its pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H29N5O4
  • Molar Mass : 439.51 g/mol
  • CAS Number : 1144442-28-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical physiological processes:

  • Endocannabinoid System Modulation : The compound acts as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the compound increases levels of 2-AG, which enhances signaling through cannabinoid receptors CB1 and CB2. This modulation has implications for mood regulation, pain relief, and inflammation management .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antinociceptive Effects : Studies indicate that the compound exhibits significant antinociceptive (pain-relieving) properties in animal models. For instance, it has shown efficacy in models of inflammatory pain and neuropathic pain, suggesting potential therapeutic applications in pain management .
  • Anti-inflammatory Properties : The enhancement of endocannabinoid signaling through MAGL inhibition is associated with anti-inflammatory effects. This suggests that the compound may be beneficial in treating conditions characterized by excessive inflammation .
  • Neuroprotective Effects : The modulation of neurotransmitter levels, particularly norepinephrine and 2-AG, points to possible neuroprotective effects. This could be relevant in the context of neurodegenerative diseases or mood disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study ReferenceFindings
Demonstrated dose-dependent enhancement of 2-AG levels and significant antinociceptive efficacy in rodent models.
Investigated the synthesis and potential therapeutic applications, highlighting the compound's role in modulating enzyme interactions.
Explored the pharmacological characterization of similar compounds, emphasizing the importance of MAGL inhibitors in treating mood and pain disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including amide bond formation and carbonylation. Key challenges include regioselective coupling of the indole moiety to the piperazine ring and minimizing by-products during acylation. Optimization strategies include:

  • Using anhydrous conditions to prevent hydrolysis of reactive intermediates .
  • Employing coupling agents like EDCI/HOBt for efficient amide formation .
  • Purification via column chromatography or recrystallization to isolate high-purity product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the indole-piperazine linkage and phenyl substitution .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Ensures purity (>95%) and detects trace impurities .

Advanced Research Questions

Q. How can researchers experimentally elucidate the compound's interaction with serotonin receptors, given its indole and piperazine moieties?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]-LSD) to quantify affinity for 5-HT receptors .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing human 5-HT receptors .
  • Molecular Docking : Perform in silico simulations to identify key binding residues (e.g., indole interactions with transmembrane domain residues) .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data among structural analogs of this compound?

  • Methodological Answer :

  • Comparative SAR Analysis : Systematically compare analogs (e.g., substituent variations on indole or phenyl groups) to identify critical functional groups (Table 1) .

  • Meta-Analysis of Assay Conditions : Evaluate differences in cell lines, assay protocols, or solvent systems (e.g., DMSO concentration effects) .

    Table 1: Structural Analogs and Activity Trends

    Analog StructureKey Substituent VariationObserved Activity Trend
    1-Benzyl-indole derivativeBenzyl vs. H at indole N1↑ Anticancer potency
    4-Fluorophenyl vs. 4-ChloroHalogen substitution↓ Serotonin receptor affinity

Q. What in silico methods are suitable for predicting the compound's pharmacokinetic properties, and how should these be validated experimentally?

  • Methodological Answer :

  • ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
  • Validation Experiments :
  • Microsomal Stability Assay : Incubate with liver microsomes to assess metabolic half-life .
  • Caco-2 Permeability : Measure apical-to-basolateral transport to predict oral bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize truncated analogs (e.g., removing the phenylbutanone chain) to assess contribution to target engagement .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features shared by active analogs using Schrödinger Phase .
  • Free-Wilson Analysis : Quantify additive effects of substituents on potency using regression models .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity profiles between in vitro and in vivo models be addressed?

  • Methodological Answer :

  • Species-Specific Metabolism : Test metabolites in human vs. rodent hepatocytes to identify detoxification pathways .
  • Tumor Microenvironment Mimicry : Use 3D spheroid models to replicate in vivo hypoxic conditions that may reduce efficacy .

Experimental Design

Q. What controls are essential in assessing the compound's off-target effects in kinase inhibition assays?

  • Methodological Answer :

  • Positive Controls : Staurosporine (broad-spectrum kinase inhibitor) .
  • Negative Controls : DMSO vehicle and inactive structural analogs .
  • Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to quantify IC50 against 100+ kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one
Reactant of Route 2
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1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one

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